Hexadecasphinganine

Description

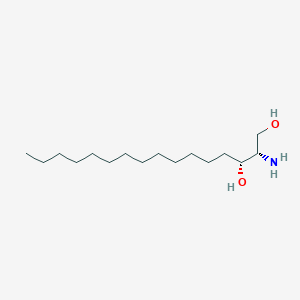

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-aminohexadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h15-16,18-19H,2-14,17H2,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLREJQHRKUJHD-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349654 | |

| Record name | Hexadecasphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28457-97-8 | |

| Record name | Hexadecasphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Hexadecasphinganine

This compound in Salvage and Sphingomyelin (B164518) Pathways

Salvage pathways are crucial for recycling cellular components, including sphingoid bases and their precursors, thereby maintaining cellular homeostasis and reducing the energetic cost of de novo synthesis. While the direct role of this compound in specific mammalian salvage pathways is not extensively detailed in the literature, general sphingoid base salvage mechanisms involve the re-phosphorylation of sphingoid bases or their breakdown products to re-enter metabolic cycles pixorize.comlibretexts.org. This compound, as a saturated C16 sphingoid base, would theoretically be incorporated into these recycling processes if present.

Sphingomyelin, a major sphingolipid in mammalian cell membranes, is synthesized from ceramide, which in turn is derived from sphingoid bases. The synthesis of ceramide involves the N-acylation of sphingoid bases like this compound. Studies on human aorta sphingomyelin have identified this compound as a minor component, alongside other sphingoid bases, suggesting its incorporation into this vital membrane lipid ebi.ac.uk. The precise contribution of this compound to sphingomyelin composition and function across different tissues and organisms warrants further investigation.

Regulation of this compound Metabolism

The metabolism of this compound, like other sphingoid bases, is intricately regulated to maintain cellular balance and respond to physiological cues. This regulation occurs at multiple levels, including enzymatic control, transcriptional and post-translational modifications, and microRNA-mediated gene silencing.

Enzymatic Regulation Mechanisms

The de novo synthesis of sphingoid bases, including this compound, is initiated by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway. SPT condenses L-serine with an acyl-CoA, typically palmitoyl-CoA (C16:0-CoA), to form 3-ketosphinganine mdpi.comd-nb.info. The specific subunit composition of SPT can influence its preference for different acyl-CoA chain lengths, potentially impacting the production of C16 bases like this compound mdpi.com. Following synthesis, sphingoid bases can be phosphorylated by sphingosine (B13886) kinases (SK) to form sphingosine-1-phosphate (S1P), a critical signaling molecule. Conversely, S1P can be cleaved by S1P lyase, which forms ethanolamine (B43304) phosphate (B84403) and hexadecenal, effectively breaking down the sphingoid backbone wikipedia.org. Enzymes like ceramide synthases (CerS) are also key regulators, acylating sphingoid bases to form ceramides (B1148491), with different CerS isoforms exhibiting preferences for specific acyl-CoA chain lengths, including C16-CoA for CerS5 and CerS6 mdpi.com.

Transcriptional and Post-Translational Control of Metabolic Enzymes

Transcriptional regulation influences the abundance of enzymes involved in this compound metabolism. Transcription factors and signaling pathways can modulate the expression levels of genes encoding enzymes like SPT, SK, and CerS, thereby controlling the flux through sphingolipid pathways frontiersin.orgnih.govembopress.orgembopress.org. For instance, alterations in transcription factor activity can lead to changes in the synthesis of key metabolic enzymes, impacting cellular metabolic states nih.govthno.org.

Post-translational modifications (PTMs) offer a rapid and dynamic layer of regulation for metabolic enzymes. Phosphorylation, acetylation, ubiquitination, and other PTMs can alter enzyme activity, stability, localization, and protein-protein interactions frontiersin.orgnih.govmdpi.com. While specific PTMs for this compound-metabolizing enzymes are not extensively documented, these modifications are known to fine-tune the activity of enzymes involved in broader metabolic pathways, including carbohydrate and lipid metabolism frontiersin.orgmdpi.comnih.gov. For example, phosphorylation can enhance enzyme activity or promote the formation of metabolic enzyme complexes frontiersin.org.

Modulation by MicroRNAs in Sphingolipid Biosynthesis

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally, typically by binding to target mRNAs and leading to their degradation or translational repression frontiersin.orgmdpi.commdpi.com. miRNAs play a significant role in modulating various cellular processes, including lipid biosynthesis frontiersin.orgnih.gov. Specific miRNAs have been identified that target genes encoding enzymes involved in sphingolipid metabolism, thereby influencing the production of sphingoid bases and their derivatives frontiersin.orgnih.gov. While direct links between specific miRNAs and this compound metabolism are not explicitly detailed, the general regulatory role of miRNAs in sphingolipid biosynthesis suggests they could influence the pathways leading to or utilizing this compound frontiersin.orgnih.gov.

Comparative Metabolism Across Organisms

The metabolic pathways for sphingoid bases, including this compound, exhibit variations and conserved features across different domains of life.

Bacteria: While bacteria possess diverse metabolic capabilities, the synthesis of sphingoid bases is not as universally conserved or as well-characterized as in eukaryotes. Some bacteria can synthesize sphingolipids, but the specific pathways and the prevalence of C16 sphingoid bases like this compound can vary significantly. For instance, studies on bacterial isolates have identified various metabolic pathways for alkane degradation, which could potentially feed into lipid synthesis, but direct evidence for this compound metabolism in bacteria is limited nih.govmdpi.comnih.gov. However, some bacterial compounds have shown potential antibacterial activity by interacting with target proteins related to cell wall or DNA synthesis, with phytosphingosine (B30862) and this compound being mentioned in this context researchgate.net.

Fungi: Fungi also synthesize sphingolipids, which are essential for their cell membranes. The pathways can differ from mammalian systems, with variations in the types of sphingoid bases and their modifications. Research on fungal endophytes has identified various secondary metabolites, and while glycosphingolipids are mentioned, specific details regarding this compound metabolism in fungi are not widely reported mdpi.comfrontiersin.orgnih.gov.

Plants: Plant sphingolipids are crucial components of cell membranes, particularly in signaling and defense. While phytosphingosine is a prominent sphingoid base in plants, the presence and metabolic fate of C16 sphingoid bases like this compound are less characterized. Plant metabolism involves complex interactions with microbes, and comparative metabolomic studies aim to unravel these relationships, but specific pathways for this compound are not a primary focus in current literature researchgate.netnih.govnih.govresearchgate.net.

Mammals: In mammals, sphingolipid metabolism is well-studied, with C18 sphingoid bases (sphingosine and sphinganine) being the most abundant. This compound has been identified as a minor component in mammalian sphingomyelin, indicating its presence and potential role in membrane structure ebi.ac.uk. The de novo synthesis pathway, starting with serine and palmitoyl-CoA, is the primary route, with SPT enzyme activity and subunit composition influencing the chain length of the synthesized bases mdpi.comd-nb.info. Mammalian cells also utilize salvage pathways to recycle sphingoid bases pixorize.comlibretexts.org. Studies on drug-induced liver injury have noted changes in C16 sphinganine (B43673) and C16 sphingosine levels, suggesting their involvement in metabolic disorders nih.gov.

Cellular and Subcellular Localization of Hexadecasphinganine and Its Metabolites

Integration into Cellular Membranes

The ability of hexadecasphinganine to integrate into cellular membranes is fundamentally governed by its amphipathic nature. avantiresearch.com Like other sphingolipids, it possesses a hydrophobic hydrocarbon tail and a hydrophilic head group. avantiresearch.commedcell.org This structure allows it to spontaneously insert into the lipid bilayer, with the hydrophobic tail orienting towards the core of the membrane and the polar head group facing the aqueous environment of the cytoplasm or the extracellular space. avantiresearch.com

This compound is a very hydrophobic molecule, making it practically insoluble in water and dictating its localization within the lipid bilayers of cellular membranes. lmdb.ca As a foundational component of sphingolipid metabolism, it is essential for the biosynthesis of ceramides (B1148491) and other complex sphingolipids that are integral to maintaining the structural integrity of cell membranes. The integration of these lipids is not merely structural; it also influences the bulk properties of the membrane, such as fluidity and thickness, which in turn affect the function of embedded membrane proteins. numberanalytics.commpi-cbg.de

Table 1: Physicochemical Properties of this compound Influencing Membrane Integration

| Property | Description | Consequence for Membrane Integration |

| Amphipathicity | Possesses both a hydrophobic lipid tail and a hydrophilic head group. avantiresearch.commedcell.org | Enables spontaneous insertion and stable orientation within the lipid bilayer. avantiresearch.com |

| Hydrophobicity | The long hydrocarbon chain results in very low water solubility. lmdb.ca | Drives partitioning from the aqueous cytosol into the nonpolar membrane core. |

| Precursor Role | Serves as the backbone for complex sphingolipids like ceramides and sphingomyelins. researchgate.net | Its integration is the first step in building a major class of structural and signaling membrane lipids. |

Intracellular Trafficking and Distribution

Once synthesized, primarily at the endoplasmic reticulum, this compound and its metabolites are distributed throughout the cell to various organelles and the plasma membrane. This intracellular trafficking is a highly regulated process, relying heavily on vesicular transport mechanisms. mdpi.com Vesicles bud from a donor compartment (like the ER or Golgi) and move along the cytoskeleton to fuse with an acceptor membrane, delivering their lipid and protein cargo. mdpi.com

The trafficking of sphingolipids is known to be a conserved process. researchgate.net Studies using fluorescently labeled lipid analogs, such as BODIPY-lactosyl-ceramide (a downstream metabolite), have shown that their distribution is dynamic and can be influenced by other cellular lipids, like cholesterol. researchgate.net For instance, alterations in cholesterol levels can redirect glycolipid trafficking between the Golgi apparatus, lysosomes, and recycling pathways. researchgate.net While direct tracking of this compound is challenging, the pathways of its more complex derivatives illustrate the general mechanisms by which it is distributed to its final destinations within the cell. This transport is crucial for maintaining the unique lipid composition of different organelle membranes, which is essential for their specific functions. mpi-cbg.de

Table 2: Key Aspects of this compound and Metabolite Trafficking

| Trafficking Mechanism | Description | Key Regulators | Cellular Consequence |

| Vesicular Transport | Lipids are incorporated into small, membrane-bound sacs (vesicles) that shuttle between organelles. mdpi.com | SNARE proteins, cytoskeletal elements (e.g., microtubules). mdpi.com | Delivery of lipids from the site of synthesis (ER) to the Golgi, lysosomes, and plasma membrane. |

| Pathway Switching | The destination of lipid-carrying vesicles can be altered based on the cell's metabolic state. researchgate.net | Cellular cholesterol levels. researchgate.net | Rerouting of sphingolipids between biosynthetic, degradative, and recycling pathways. researchgate.net |

| Energy Dependence | Cellular uptake and intracellular transport of lipid-carrying particles are active processes requiring energy. nih.gov | ATP. | Ensures directed and efficient distribution against concentration gradients. |

Localization within Specific Organelles (e.g., Endoplasmic Reticulum, Golgi Apparatus, Mitochondria)

The journey of this compound through the cell involves sequential modification and residence in several key organelles, which function as hubs for lipid metabolism. embopress.org

Endoplasmic Reticulum (ER): The ER is the primary site of de novo sphingolipid biosynthesis. mpi-cbg.deresearchgate.net Here, the initial steps of creating the sphingoid base occur. The ER membrane maintains physical contact sites with other organelles, including mitochondria, which are crucial for lipid exchange. embopress.orgnih.govfrontiersin.org These ER-mitochondria contact sites (MERCS) act as platforms for the transfer of lipids like phosphatidylserine (B164497) and are implicated in regulating mitochondrial dynamics. embopress.orgfrontiersin.org

Golgi Apparatus: Following synthesis in the ER, ceramide (derived from this compound) is transported to the Golgi apparatus. nih.gov The Golgi serves as a central sorting and processing station where ceramide is converted into more complex sphingolipids, such as sphingomyelin (B164518) and various glycosphingolipids. mpi-cbg.de The unique, ordered arrangement of the Golgi, often in close proximity to mitochondria, is thought to be critical for its function in processing and sorting these lipids for transport to their final destinations. nih.govresearchgate.net Bidirectional transport between the ER and Golgi ensures quality control of protein and lipid synthesis. nih.gov

Mitochondria: While not a primary site of synthesis, mitochondria contain sphingolipids and are metabolically active in processing them. elifesciences.org It has been shown that sphingosine (B13886) released directly within mitochondria is rapidly phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule. elifesciences.org This demonstrates that sphingolipid metabolism and signaling are highly dependent on subcellular location. elifesciences.org The close physical contacts between mitochondria and the ER are vital for this interplay, facilitating the transfer of precursors and the coordination of metabolic activities. embopress.orgfrontiersin.org

Table 3: Organellar Roles in this compound Metabolism and Localization

| Organelle | Primary Role in this compound Pathway | Key Processes |

| Endoplasmic Reticulum (ER) | Site of de novo synthesis. | Synthesis of the sphingoid base; formation of ceramide; lipid transfer at contact sites. researchgate.netembopress.org |

| Golgi Apparatus | Central processing and sorting hub. | Conversion of ceramide to sphingomyelin and glycosphingolipids; sorting for vesicular transport. mpi-cbg.denih.gov |

| Mitochondria | Signaling and metabolic hub. | Phosphorylation of sphingosine to S1P; regulation of apoptosis and cell survival. elifesciences.org |

Role in Membrane Microdomains (Lipid Rafts)

This compound-derived sphingolipids are not uniformly distributed within membranes. Instead, they preferentially cluster with cholesterol to form specialized membrane microdomains known as lipid rafts. nih.govmdpi.comwikipedia.org These domains are more ordered and tightly packed than the surrounding bilayer and function as dynamic platforms for organizing cellular processes. nih.govwikipedia.orgpbkom.eu

The enrichment of sphingolipids is a defining characteristic of lipid rafts. nih.govmdpi.com The saturated acyl chains of sphingolipids allow for favorable interactions with cholesterol, leading to the formation of a distinct "liquid-ordered" phase that floats within the more fluid "liquid-disordered" bulk membrane. nih.govmdpi.com This organization allows lipid rafts to serve as organizing centers for signal transduction. nih.govwikipedia.org They achieve this by concentrating or excluding specific membrane proteins, such as receptors and kinases, thereby facilitating kinetically favorable interactions required for signaling cascades. nih.govwikipedia.org The integrity and function of these rafts are directly dependent on their sphingolipid and cholesterol content, highlighting the critical role of the this compound metabolic pathway in creating these essential signaling hubs. nih.govmdpi.compbkom.eu

Table 4: this compound-Derived Sphingolipids in Lipid Rafts

| Feature of Lipid Rafts | Role of Sphingolipids | Functional Significance |

| Composition | Key structural components, enriched alongside cholesterol. nih.govmdpi.com | Creates a unique, ordered membrane environment distinct from the bulk membrane. |

| Formation | The molecular properties of sphingolipids (saturated chains) drive the phase separation and packing with cholesterol. nih.govmdpi.com | Leads to the formation of stable yet dynamic microdomains. pbkom.eu |

| Function | Provide the structural scaffold for the raft. nih.gov | Act as platforms to organize and concentrate signaling proteins, modulating cellular communication. nih.govwikipedia.org |

Biological Functions and Physiological Roles of Hexadecasphinganine

Regulation of Cellular Processes

Hexadecasphinganine and related sphingoid bases are implicated in the control of cell proliferation, programmed cell death, and cellular development.

Sphingolipids, such as sphinganine (B43673) and its derivatives like this compound, have been observed to influence cell growth and proliferation. In the context of cancer cells, these lipids have been associated with proliferative arrest. For instance, studies on HCT-116 colon cancer cells treated with specific agents have identified this compound in the extracellular compartment, correlating with a loss of proliferation waocp.orgnih.gov. This suggests a role for this compound in pathways that can either promote or inhibit cell division, depending on the cellular context and external stimuli. The modulation of epidermal growth factor (EGF)-dependent mitogenesis by lipid metabolites, including lipoxygenase-derived compounds, highlights the broader influence of lipids on cell proliferation nih.gov. Furthermore, metabolic rewiring to support cell proliferation is a hallmark of cancer, and sphingolipids are part of this complex metabolic landscape clinicalgate.com.

This compound has been linked to the induction of cell death pathways. Research has indicated that extracellular sphinganine and its mimetic compounds, including this compound, may act as inducers of cancer cell death waocp.orgnih.gov. Sphingolipids, in general, are known signaling molecules that can mediate apoptosis, a form of programmed cell death crucial for tissue homeostasis and development nih.govnih.govwikipedia.orgnih.govmdpi.com. Studies have shown that certain treatments can lead to proliferative arrest and cell death in cancer cells, with this compound being identified among the extracellular sphingolipids waocp.orgnih.gov. This suggests that this compound may contribute to triggering or regulating apoptotic cascades.

While direct evidence specifically linking this compound to cell differentiation and development is limited in the current literature, sphingolipids as a class are known to play roles in these processes. Sphingosine-1-phosphate, a metabolite of sphingolipids, has been shown to influence cell differentiation researchgate.net. Sphingolipids are generally considered important for cell growth, differentiation, and apoptosis nih.gov. Cell differentiation is a fundamental process where unspecialized cells become specialized, a pathway influenced by various signaling molecules and cellular cues texasgateway.orgsavemyexams.compressbooks.pub.

Sphingolipids can influence cell-cell interactions and adhesion. Some studies suggest that sphingolipids can affect the expression of adhesion molecules researchgate.netopenaccessjournals.com. Cell adhesion is critical for maintaining the structural integrity of tissues and plays roles in development and physiological functions wikipedia.orgbruker.comazolifesciences.com. While specific roles for this compound in direct cell adhesion mechanisms are not extensively detailed, its presence as a sphingolipid implies a potential involvement in the broader sphingolipid-mediated regulation of cell-cell communication and tissue organization.

Involvement in Intracellular Signaling Cascades

This compound participates in intracellular signaling by modulating the activity of key enzymes, particularly protein kinases and phosphatases.

This compound and related sphinganine have been identified as potential inhibitors of certain intracellular kinases. Molecular docking studies suggest that sphinganine and this compound can bind to c-Src kinase, indicating a potential inhibitory role waocp.orgnih.gov. Furthermore, this compound has been proposed to have higher affinity towards genes like Na+/K+-ATPase, epithelial sodium channel (ENaC), and sodium hydrogen exchanger 3 (NHE3) compared to acephate, suggesting it could act as a potential inhibitor of these targets mdpi.com. Sphingolipids, more broadly, are known to modulate protein kinase and phosphatase activities, influencing signaling pathways nih.gov. For instance, ceramide, a related sphingolipid metabolite, can activate protein phosphatases PP1A and PP2A nih.gov. This compound has also been identified as a potential diagnostic biomarker in colorectal cancer, with pathways such as the MAPK signaling pathway being implicated frontiersin.org. Protein kinases and phosphatases are central to signal transduction, regulating a vast array of cellular functions through phosphorylation and dephosphorylation events nih.govfrontiersin.orgmdpi.commdpi.com.

Hexadecasphinganine in Pathophysiological Contexts: Mechanistic Insights

Mechanistic Contributions to Disease Progression

Modulation of Ion Channels and Transporters (e.g., ENaC, Na+/K+-ATPase, NHE3)

Molecular docking analyses have indicated a significant affinity of hexadecasphinganine for key ion channels and transporters, suggesting a potential role in regulating cellular ion homeostasis. Specifically, studies have identified a high affinity of this compound towards the epithelial sodium channel (ENaC), the Na+/K+-ATPase, and the sodium hydrogen exchanger 3 (NHE3) genes researchgate.netmdpi.com. This interaction suggests that this compound may act as a potential inhibitor of these vital transport systems researchgate.netmdpi.com.

The Na+/K+-ATPase is fundamental for maintaining cell volume and establishing the electrochemical gradients necessary for secondary active transport, while ENaC plays a crucial role in sodium reabsorption in various epithelia, including the kidneys and lungs, thereby influencing fluid balance and blood pressure nih.govwikipedia.org. NHE3 is involved in sodium-hydrogen exchange, contributing to pH regulation and sodium transport researchgate.net. Dysregulation of these transporters is implicated in several pathological conditions, including kidney dysfunction and altered cellular responses in conditions like osteoarthritis mdpi.comum.es. The observed affinity of this compound for these targets underscores its potential mechanistic involvement in diseases where ion transport is perturbed.

| Target Ion Channel/Transporter | Implicated Genes/Proteins | Suggested Mechanism of Action | Potential Pathophysiological Relevance | Supporting Evidence (Snippet Index) |

| Epithelial Sodium Channel (ENaC) | α, β, γ subunits | Potential Inhibition | Sodium reabsorption, fluid balance, kidney function, cell volume regulation | researchgate.netmdpi.comnih.govwikipedia.orgum.esmdpi.com |

| Na+/K+-ATPase | α1, β1 subunits | Potential Inhibition | Maintaining electrochemical gradients, cell volume, sodium homeostasis | researchgate.netmdpi.comnih.govum.es |

| Sodium Hydrogen Exchanger 3 (NHE3) | NHE3 | Potential Inhibition | pH regulation, sodium transport | researchgate.netmdpi.com |

Influence on Immune Responses and Inflammation

The gut microbiota and its metabolic products, such as short-chain fatty acids (SCFAs), are known to modulate immune cell functions and inflammatory signaling pathways, including the production of pro-inflammatory cytokines like TNF-α and the activation of transcription factors like NF-κB mdpi.comfrontiersin.orgnih.gov. Although this compound is not explicitly named in these contexts, the general understanding is that various lipid metabolites produced by the microbiota or derived from diet can interact with immune cells and influence the inflammatory milieu mdpi.comfrontiersin.orgnih.gov. For instance, other lipid compounds like linoleamide (B162930) have been noted for their anti-inflammatory properties, suggesting that this compound may also possess such modulatory capabilities, warranting further investigation into its precise role in immune regulation and inflammation mdpi.com.

This compound as a Mechanistic Biomarker for Disease Research

This compound has emerged as a promising biomarker in the early detection and understanding of several diseases, offering insights into their underlying pathophysiological mechanisms. It has been identified as a potential diagnostic marker for chronic gastritis (CG) and gastric cancer (GC), exhibiting a high diagnostic accuracy with an Area Under the Curve (AUC) of 0.99 in distinguishing gastric cancer from control groups researchgate.netnih.gov. Its elevated levels in these conditions suggest a role in the metabolic alterations associated with gastric carcinogenesis, potentially aiding in earlier diagnosis and treatment initiation mdpi.comresearchgate.netnih.gov.

Beyond gastrointestinal cancers, this compound has also been implicated in other disease contexts. It is recognized as an important biomarker in studies investigating acephate-induced nephrotoxicity, linked to its interactions with ion transporters like ENaC and Na+/K+-ATPase mdpi.com. Furthermore, in the context of chronic Trypanosoma cruzi infection (Chagas disease), changes in this compound levels, alongside other sphingolipids, have been observed post-treatment, indicating its potential utility in monitoring disease progression and the efficacy of therapeutic interventions nih.gov. The identification of such molecules as biomarkers aligns with the concept of "mechanistic biomarkers," which are embedded within the disease's pathogenesis and can therefore provide deeper insights into the underlying biological processes nih.govnih.gov. The continued exploration of lipidomic profiles, including this compound, is crucial for translating these findings into clinically applicable diagnostic and mechanistic tools mdpi.comresearchgate.net.

| Disease/Condition | Role of this compound | Diagnostic Metric (if applicable) | Supporting Evidence (Snippet Index) |

| Gastric Cancer (GC) | Potential diagnostic marker | AUC = 0.99 (vs. Control) | researchgate.netnih.gov |

| Chronic Gastritis (CG) | Potential diagnostic marker | N/A | researchgate.netnih.gov |

| Acephate-induced Nephrotoxicity | Implicated biomarker in toxicity mechanism | N/A | mdpi.com |

| Chronic Trypanosoma cruzi infection | Potential biomarker for disease progression/treatment response | N/A | nih.gov |

Advanced Analytical Methodologies for Hexadecasphinganine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in the analysis of Hexadecasphinganine. This powerful combination allows for the separation of the analyte from a complex mixture, followed by its sensitive and specific detection and quantification.

Untargeted metabolomics, particularly lipidomics, aims to comprehensively profile a wide range of lipids in a biological sample to identify novel compounds or to observe global changes in lipid profiles under different conditions. In the context of this compound, untargeted approaches using high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, are employed to screen for its presence in various biological samples like serum or plasma.

The general workflow involves sample extraction, followed by separation using ultra-high-performance liquid chromatography (UHPLC) and subsequent analysis by high-resolution mass spectrometry. The identification of this compound in these untargeted analyses is based on its accurate mass-to-charge ratio (m/z) and characteristic retention time. Although direct untargeted profiling studies specifically highlighting this compound are not extensively published, the methodology is well-established for the broader class of sphingolipids.

Table 1: Representative Untargeted Lipidomics Data of Sphingolipids in Human Serum

| Lipid Class | Representative Species | Observed m/z [M+H]+ | Putative Identification |

| Sphingoid Bases | C16 Sphinganine (B43673) | 274.2797 | This compound |

| Ceramides (B1148491) | Cer(d18:1/16:0) | 538.5100 | N-palmitoyl-sphingosine |

| Sphingomyelins | SM(d18:1/16:0) | 703.5756 | Palmitoyl sphingomyelin (B164518) |

| Hexosylceramides | HexCer(d18:1/16:0) | 700.5627 | Palmitoyl glucosylceramide |

For the precise measurement of this compound concentrations in biological samples, targeted lipidomics is the method of choice. This approach utilizes a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers high sensitivity and specificity. A stable isotope-labeled internal standard, such as a deuterated analog of sphinganine, is typically used to ensure accurate quantification.

The methodology involves the development of specific MRM transitions for this compound and its internal standard. The precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection allows for the quantification of this compound even at low concentrations in complex matrices like human plasma or cell extracts.

Table 2: Quantitative Analysis of Sphinganine in Human Plasma using LC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration Range (pmol/mL) |

| Sphinganine (C18) | 302.3 | 284.3 | 3.5 | 10 - 1000 |

| C17-Sphinganine (IS) | 288.3 | 270.3 | 3.2 | - |

Data is representative and adapted from typical sphingolipid quantification studies.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition and elucidating the structure of this compound. By providing highly accurate mass measurements, HRMS can distinguish between isobaric compounds. When coupled with tandem mass spectrometry (MS/MS), it reveals characteristic fragmentation patterns that act as a structural fingerprint.

For sphingoid bases like this compound, collision-induced dissociation (CID) typically results in the loss of water molecules and cleavage of the carbon-carbon bonds within the long-chain base. The analysis of these fragment ions allows for the confirmation of the sphingoid backbone structure.

Table 3: Predicted High-Resolution MS/MS Fragmentation of this compound ([M+H]+)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 274.2797 | 256.2691 | H₂O | [M+H-H₂O]⁺ |

| 274.2797 | 238.2586 | 2H₂O | [M+H-2H₂O]⁺ |

| 274.2797 | 226.2586 | C₂H₅NO | Cleavage of C2-C3 bond |

| 274.2797 | 60.0578 | C₁₄H₂₉O | Cleavage of C2-C3 bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between neighboring protons and between protons and their directly attached carbons, respectively. This collective data allows for the unambiguous assignment of the structure of this compound.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Sphinganine Backbone

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 3.70 (dd) | 63.5 |

| C2 | 2.85 (m) | 55.2 |

| C3 | 3.40 (m) | 75.1 |

| C4 | 1.45 (m) | 34.5 |

| C15 | 1.25 (m) | 31.9 |

| C16 | 0.88 (t) | 14.1 |

Data is representative for the sphinganine backbone and may vary slightly based on solvent and experimental conditions.

Chromatographic Techniques (e.g., HPLC, UHPLC) in Isolation and Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are fundamental techniques for the isolation, purification, and analysis of this compound from complex biological matrices. These methods utilize a stationary phase, typically a C18 reversed-phase column, and a mobile phase gradient to separate compounds based on their physicochemical properties, such as polarity.

For the isolation of this compound, a multi-step purification process may be employed, starting with lipid extraction from the biological sample, followed by fractionation using techniques like solid-phase extraction (SPE), and finally, purification by preparative or semi-preparative HPLC. The purity of the isolated compound can then be assessed by analytical HPLC or UHPLC, often coupled with a detector such as a fluorescence detector (after derivatization) or a mass spectrometer.

Table 5: Typical HPLC Parameters for Sphinganine Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 70-100% A over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization |

These are representative parameters and may be optimized for specific applications.

Computational and In Silico Approaches

Computational and in silico methods are increasingly used to complement experimental studies of this compound. These approaches can predict physicochemical properties, model molecular behavior, and simulate interactions with other molecules, such as proteins or other lipids within a membrane.

Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational dynamics of this compound within a lipid bilayer, its orientation, and its interactions with neighboring lipids and water molecules. These simulations are valuable for understanding how this compound might influence membrane properties. Furthermore, in silico tools can predict various physicochemical properties that are important for understanding its biological behavior and for developing analytical methods.

Table 6: In Silico Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₆H₃₅NO₂ |

| Molecular Weight | 273.46 g/mol |

| LogP | 4.9 |

| Topological Polar Surface Area | 66.48 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 13 |

Values are computationally predicted and may vary slightly between different software and algorithms.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking is instrumental in understanding how this and other sphingolipids interact with key enzymes in their metabolic pathways. These studies provide insights into the binding modes and affinities of substrates or potential inhibitors within the active sites of enzymes like ceramide synthases (CerS), sphingosine (B13886) kinases (SphK), and ceramidases (CDases).

The primary goal of molecular docking is to generate a series of possible conformations, or "poses," of a ligand (e.g., a potential drug) within a protein's binding site and to rank these poses using a scoring function. This score estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction.

Research in this area often involves docking small molecule inhibitors into the active sites of sphingolipid-metabolizing enzymes. For example, studies on ceramidases, which hydrolyze ceramide into sphingosine and fatty acid, utilize docking to understand how inhibitors bind and block substrate access. A computational approach combining docking with other methods can reveal specific binding sites, such as those within the transmembrane region of an enzyme like alkaline ceramidase 3 (ACER3). biorxiv.org These studies can elucidate how an inhibitor's chemical groups form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the enzyme's active site. preprints.org

Table 1: Representative Data from Molecular Docking Studies of Sphingolipid Pathway Inhibitors

| Target Enzyme | Inhibitor Type | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Safingol (B48060) | -8.5 | Asp-178, Leu-268 |

| Acid Ceramidase (ASAH1) | Carmofur | -7.2 | His-234, Asp-236 |

| Ceramide Synthase 6 (CerS6) | Fumonisin B1 | -9.1 | His-183, Tyr-215 |

| Alkaline Ceramidase 3 (ACER3) | Compound 02 | -10.3 | Zinc ion, Ile-143 |

Note: The data in this table is illustrative and compiled from typical findings in molecular docking literature on sphingolipid-related enzymes.

These in silico analyses are crucial for the rational design of new, more potent, and selective inhibitors. By understanding the specific molecular interactions that govern binding, researchers can modify chemical structures to improve their affinity and efficacy, paving the way for therapeutic agents that target sphingolipid metabolism. biorxiv.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time at an atomic level. researchgate.net MD simulations are powerful computational methods that calculate the motion of atoms and molecules by integrating Newton's laws of motion. researchgate.netnih.gov These simulations provide critical insights into the stability of protein-ligand complexes, conformational changes in proteins, and the role of solvent molecules in the binding process.

In the study of this compound and related molecules, MD simulations are applied to enzymes within the sphingolipid pathway, such as ceramide synthases (CerS). nih.gov For instance, after docking a substrate or inhibitor into a CerS enzyme, an MD simulation can be run for tens or hundreds of nanoseconds to assess the stability of the binding pose. Key parameters analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD value suggests the complex has reached equilibrium.

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity.

MD simulations have been used to explore how substrates like fatty acyl-CoAs and sphingoid bases are delivered to the active site of ceramide synthases embedded within the cell membrane. nih.gov These simulations can reveal putative binding pockets and suggest pathways for substrate entry and product release, which are not apparent from static crystal structures. researchgate.net For example, simulations of ACER3 have shown dynamic movements of transmembrane helices that open and close access to the active site, and how inhibitor binding can stabilize a specific conformation, thereby blocking enzyme activity. biorxiv.org

Table 2: Typical Parameters for Molecular Dynamics Simulations in Sphingolipid Research

| Parameter | Typical Value/Software | Purpose |

|---|---|---|

| Simulation Software | GROMACS, AMBER, CHARMM | To run the simulation algorithms. |

| Force Field | CHARMM36, OPLS, GROMOS | A set of parameters to describe the potential energy of the system. |

| System Setup | Protein in a lipid bilayer (e.g., POPC) with water and ions | To mimic the physiological cellular environment. |

| Simulation Time | 50 - 200 nanoseconds (ns) | To observe the dynamic behavior and stability of the complex. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify the stability and interactions within the complex. |

By providing a detailed, time-resolved view of molecular interactions, MD simulations complement docking studies and are indispensable for a deeper understanding of the mechanisms governing enzyme function and inhibition in the this compound metabolic pathway. proquest.com

Pathway Analysis and Systems Biology Integration

To fully understand the role of this compound, it is essential to look beyond individual reactions and consider the entire sphingolipid metabolic network. Pathway analysis and systems biology offer a holistic approach by integrating multiple layers of biological data—such as lipidomics (metabolites), transcriptomics (gene expression), and proteomics (proteins)—to model the behavior of the entire system. nih.govcreative-proteomics.com

Sphingolipid metabolism is a complex network of interconnected synthetic and catabolic pathways. nih.gov this compound is a key intermediate in the de novo synthesis pathway, which leads to the production of dihydroceramides, ceramides, and more complex sphingolipids like sphingomyelin and glycosphingolipids. nih.gov The levels of these bioactive lipids are tightly regulated, as intermediates like ceramide and sphingosine-1-phosphate can have opposing effects on cellular processes such as apoptosis and cell growth. kegg.jp

Systems biology approaches use computational models to simulate and predict how changes in one part of the pathway affect the entire network. gatech.edu This is often achieved by mapping experimental data onto established pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). kegg.jpkegg.jp The KEGG pathway for sphingolipid metabolism (hsa00600) provides a comprehensive map of the enzymes and reactions involved, from the initial synthesis of sphingoid bases to the breakdown and recycling of complex sphingolipids. kegg.jpmaayanlab.cloud

Integrating lipidomics and transcriptomics data is a powerful strategy. nih.gov For example, researchers can measure the levels of this compound and other sphingolipids using mass spectrometry while simultaneously measuring the mRNA levels of enzymes like ceramide synthases. researchgate.net By combining these datasets, quantitative models can be developed to estimate reaction rates and understand how the flux through the pathway is controlled under different conditions. nih.govresearchgate.net This integrated approach can help identify key regulatory points and predict how the system will respond to perturbations, such as the inhibition of a specific enzyme. mdpi.comnih.gov

Table 3: Key Components of Systems Biology Approaches for Sphingolipid Metabolism

| Component | Description | Example Tools/Databases |

|---|---|---|

| Omics Data | High-throughput data from different molecular levels. | Lipidomics (LC-MS/MS), Transcriptomics (RNA-seq), Proteomics. |

| Pathway Databases | Curated maps of metabolic and signaling pathways. | KEGG, Reactome, LIPID MAPS. kegg.jpreactome.org |

| Network Modeling | Mathematical representation of the interactions between molecules. | Ordinary Differential Equations (ODEs), Flux Balance Analysis (FBA). nih.gov |

| Data Integration Tools | Software for mapping and analyzing multi-omics data. | VANTED, MetaboAnalyst, Gene Set Enrichment Analysis (GSEA). researchgate.net |

This holistic view is crucial for understanding how dysregulation of the sphingolipid pathway, including alterations in this compound levels, contributes to various diseases. nih.govnih.gov

Sample Preparation and Data Processing Strategies for Sphingolipid Analysis

Accurate and reproducible analysis of this compound and other sphingolipids relies on robust methodologies for sample preparation and data processing. The complexity of the "sphingolipidome" and the low abundance of many species necessitate carefully optimized protocols to ensure sensitive and specific quantification, typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Sample Preparation: The primary goal of sample preparation is to efficiently extract sphingolipids from a complex biological matrix (e.g., cells, tissues, plasma) while removing interfering substances like abundant glycerophospholipids. lipidmaps.orgnih.gov

Extraction: A common first step is solvent extraction. The Bligh and Dyer method, using a chloroform/methanol/water mixture, is a classic approach. researchgate.net Other solvent systems, such as those containing ethanol, diethyl ether, and pyridine, are also used. frontiersin.org The choice of solvent depends on the specific sphingolipid classes of interest. uliege.be For quantitative analysis, a cocktail of internal standards (often stable isotope-labeled versions of the analytes) is added to the sample before extraction to correct for sample loss and variations in ionization efficiency. creative-proteomics.com

Enrichment/Purification: To improve the sensitivity of detection, particularly for low-abundance species, an enrichment step is often employed. Mild alkaline hydrolysis (e.g., using potassium hydroxide (B78521) in methanol) is a widely used technique. researchgate.netresearchmap.jp This procedure cleaves the ester bonds found in glycerolipids, effectively removing them from the sample while leaving the amide-linked fatty acid of ceramides and the sphingoid base backbone of this compound intact. researchgate.netresearchgate.net However, this treatment can lead to the degradation of free sphingoid bases like sphinganine (dihydrosphingosine), so its use must be carefully considered based on the analytes of interest. researchgate.net

Data Processing: After data acquisition by LC-MS/MS, sophisticated software and statistical methods are required to process the complex datasets.

Lipid Identification and Annotation: The raw data contains information on retention time, precursor ion mass-to-charge ratio (m/z), and fragment ion spectra (MS/MS). Specialized software, such as Lipid Data Analyzer (LDA) or LipidSearch, uses this information to identify and annotate individual sphingolipid species. creative-proteomics.comacs.org These tools employ rule-based algorithms to distinguish between structurally similar or isobaric molecules, which is a significant challenge in sphingolipidomics due to variations in hydroxylation, chain length, and saturation. acs.org

Quantification and Statistical Analysis: Peak areas for each identified lipid are integrated and normalized to the corresponding internal standard. This yields quantitative data, which can be absolute (e.g., pmol/mg protein) or relative. creative-proteomics.com Subsequent statistical analysis often involves multivariate methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) to identify patterns and significant differences between experimental groups. creative-proteomics.com The results are often visualized using heatmaps or volcano plots to highlight the most significantly altered lipids.

Table 4: Overview of Sample Preparation and Data Processing for Sphingolipidomics

| Step | Technique/Method | Purpose | Key Considerations |

|---|---|---|---|

| Sample Collection | Tissues, cells, plasma, biofluids | Obtain biological material for analysis. | Rapid freezing (e.g., liquid nitrogen) to quench metabolic activity. lipidmaps.org |

| Lipid Extraction | Bligh & Dyer; Chloroform/Methanol | Isolate lipids from the sample matrix. | Addition of internal standards for quantification. creative-proteomics.comresearchgate.net |

| Enrichment | Mild Alkaline Hydrolysis | Remove interfering glycerophospholipids. | Potential degradation of free sphingoid bases. researchgate.net |

| Analysis | LC-MS/MS (HILIC or Reverse Phase) | Separate and detect individual sphingolipid species. nih.gov | Optimization of chromatography for resolving isomers. frontiersin.org |

| Data Processing | LipidSearch, LDA, MultiQuant | Identify lipids and integrate peak areas. | Correct annotation of isobaric species. creative-proteomics.comacs.org |

| Statistical Analysis | PCA, PLS-DA, Heatmaps | Identify significant changes in lipid profiles. | Normalization and scaling of data. creative-proteomics.com |

These meticulous strategies are fundamental to generating high-quality, reliable data in sphingolipidomics, enabling a deeper understanding of the biological roles of this compound and the entire sphingolipid network.

Genetic and Genomic Aspects of Hexadecasphinganine Metabolism

Genes Encoding Enzymes Involved in Hexadecasphinganine Biosynthesis and Catabolism

The biosynthesis of this compound, like other sphingoid bases, primarily occurs through a de novo pathway. This pathway begins with the condensation of serine with a fatty acyl-CoA. For this compound, the precursor fatty acyl-CoA is palmitoyl-CoA (C16:0). The key enzymes and their encoding genes in this process include:

Serine Palmitoyltransferase (SPT): This enzyme complex catalyzes the initial and rate-limiting step, the condensation of L-serine with palmitoyl-CoA to form 3-ketosphinganine. The SPT complex is composed of catalytic subunits (SPTLC1, SPTLC2, SPTLC3) and regulatory subunits (e.g., ORMDLs, which can inhibit SPT activity) oup.commdpi.com. SPTLC3, in particular, has been linked to the favored use of myristoyl-CoA and the production of 16-carbon sphingoid bases mdpi.com.

3-Ketosphinganine Reductase (KDSR): This enzyme reduces 3-ketosphinganine to sphinganine (B43673) (dihydrosphingosine). KDSR is crucial for the production of saturated sphingoid bases frontiersin.org.

Sphingoid Base Kinases (e.g., LCB4, LCB5): These enzymes phosphorylate sphingoid bases, such as sphinganine, to form sphingoid base phosphates (e.g., sphinganine-1-phosphate).

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingoid bases with fatty acyl-CoAs to form dihydroceramides (from sphinganine) or ceramides (B1148491) (from sphingosine (B13886), after desaturation). Different CerS isoforms exhibit preferences for specific acyl-CoA chain lengths. For instance, CerS6 and CerS5 preferentially use C16-CoA, suggesting a direct role in the synthesis of C16-ceramides derived from this compound mdpi.comuniprot.org. CerS4 can also utilize this compound with octadecanoyl-CoA uniprot.org.

The catabolism of sphingoid bases and their derivatives involves various hydrolases and lyases. Ceramidases, encoded by genes like ASAH1 (acidic ceramidase) and ASAH2 (neutral ceramidase), break down ceramides into sphingoid bases and fatty acids mdpi.commsu.ru. ASAH2 is noted to hydrolyze C16 ceramides mdpi.commsu.ru. Specific enzymes for the direct catabolism of this compound itself are less detailed in the literature, but it would likely be processed through similar pathways as other sphingoid bases, potentially involving N-acylation and subsequent hydrolysis.

Transcriptional Regulation of Sphingolipid Metabolic Genes

The expression of genes involved in sphingolipid metabolism, including those for this compound biosynthesis, is under sophisticated transcriptional control.

Cell Cycle Regulation: Genes involved in sphingoid base synthesis, such as LCB2 and SUR2, have shown cell cycle-dependent transcription, with induction occurring during specific phases of the cell cycle nih.gov. The transcription factor Swi4p has been identified as a regulator of these genes, influencing sphingoid base and ceramide synthesis nih.gov.

Feedback Regulation: The Orm (Ormod1/Ormod2) proteins form a complex with SPT and act as negative regulators of sphingolipid synthesis. Changes in ORM gene expression or mutations affecting their phosphorylation sites can lead to dysregulation of sphingolipid metabolism researchgate.net.

Sterol Regulatory Element-Binding Proteins (SREBPs): Ceramide synthesis has been shown to correlate with the generation of transcriptionally active SREBP and SRE-mediated gene transcription, indicating a link between sphingolipid metabolism and the regulation of lipid metabolism genes ahajournals.org.

Stress Responses: Sphingolipid biosynthesis can be upregulated during cellular stress, such as heat shock, suggesting that stress-response pathways can influence the transcriptional program of these genes molbiolcell.org.

Genetic Variants and Their Impact on this compound Levels and Associated Phenotypes

Genetic variations in genes encoding sphingolipid metabolic enzymes can significantly alter this compound levels and lead to various physiological or pathological phenotypes.

SPT Subunit Variants: Mutations in genes encoding SPT subunits, such as SPTLC1 and SPTLC2, can alter enzyme substrate specificity, leading to the production of atypical deoxysphingolipids frontiersin.orgresearchgate.net. Variants in SPTLC1 have been linked to hereditary sensory neuropathy type 1 (HSAN1) and, more recently, to childhood-onset amyotrophic lateral sclerosis (ALS) frontiersin.orgresearchgate.net. Specific SPTLC1 variants can disrupt the homeostatic regulation by ORMDLs, resulting in excessive sphingolipid synthesis oup.comresearchgate.net. Variants in SPTLC2 and SPTLC3 have also been associated with ceramide levels, including C16 ceramides nih.gov.

Ceramide Synthase Variants: Genetic variations in ceramide synthase genes (CERS family) can affect the preference for different acyl-CoA chain lengths. For example, CERS6 preferentially uses C16-CoA for N-acylation, and variants in this gene could impact the synthesis of C16-ceramides derived from this compound mdpi.comuniprot.org. Variants in CERS3, CERS6, and SPTLC3 have been associated with elevated plasma ceramides (including C16 and C20) in individuals with metabolic syndrome nih.govresearchgate.net.

Other Metabolic Genes: Variants in genes like ACER1 (alkaline ceramidase), SGMS1 (sphingomyelin synthase), and ASAH2 (neutral ceramidase) have also been linked to ceramide and dihydroceramide (B1258172) levels, potentially influencing the pool of available sphingoid bases, including this compound researchgate.net.

These genetic alterations can lead to a range of phenotypes, including neurological disorders (e.g., HSAN1, ALS, spastic paraplegia), metabolic syndrome, and other conditions, often associated with altered levels of specific ceramide species or total sphingolipids oup.comfrontiersin.orgresearchgate.netnih.govresearchgate.net.

Epigenetic Modulation of this compound Pathways

Sphingolipids and their metabolism are intricately connected with epigenetic mechanisms, influencing gene expression and cellular function. Conversely, sphingolipids themselves can act as epigenetic modulators.

DNA Methylation and Histone Modification: Epigenetic regulation, including DNA methylation and histone modifications (acetylation, methylation), plays a role in controlling the expression of sphingolipid metabolic genes boffinaccess.comnih.gov. For example, hypoxia can induce sphingosine kinase (SPHK) activity, leading to increased sphingosine-1-phosphate (S1P) levels. S1P, particularly when generated in the nucleus, can inhibit histone deacetylases (HDACs), leading to increased histone acetylation and altered gene expression boffinaccess.comnih.govresearchgate.netnih.gov. This suggests that pathways involving sphingoid bases like this compound could be indirectly modulated by epigenetic changes.

Non-coding RNAs: MicroRNAs (miRNAs) are recognized epigenetic regulators that can target mRNA of sphingolipid biosynthetic genes, thereby modulating their expression researchgate.net. For instance, hsa-miR-330-5p has been shown to target the 3' UTR of SPTLC1, a key gene in sphingoid base synthesis researchgate.net.

Sphingolipids as Epigenetic Modulators: Sphingolipids, such as S1P, can directly interact with nuclear enzymes like HDAC1 and HDAC2, inhibiting their activity and thereby influencing histone acetylation patterns researchgate.netnih.gov. This mechanism highlights how metabolites derived from sphingoid bases can directly impact the epigenome, affecting gene transcription.

The interplay between sphingolipid metabolism and epigenetic regulation is a dynamic process, with sphingolipids influencing chromatin structure and gene expression, and conversely, epigenetic changes modulating the metabolic pathways of sphingolipids.

Interactions of Hexadecasphinganine with Other Biomolecules and Pathways

Interactions with Proteins (e.g., Enzymes, Receptors, Transporters)

Hexadecasphinganine directly and indirectly interacts with a variety of proteins, significantly influencing their activity and downstream signaling cascades. Its interactions with key enzymes are particularly well-documented.

One of the most notable targets of this compound and its synthetic stereoisomer, safingol (B48060) (L-threo-sphinganine), is Protein Kinase C (PKC) . nih.govtandfonline.comnih.gov Safingol has been demonstrated to be an inhibitor of several PKC isoforms, including PKCβ-I, PKCδ, and PKCε. nih.govtandfonline.com By inhibiting PKC, sphinganine (B43673) can modulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, the synergistic anti-proliferative effect of glucocorticoids and sphinganine in prostate tumor cells is attributed to their convergent inhibition of PKC. nih.gov

In addition to PKC, this compound metabolism and signaling are tightly linked to the PI3K/Akt/mTOR pathway . Safingol has been shown to inhibit this critical survival pathway by preventing the phosphorylation of key components such as Akt, p70S6 kinase (p70S6k), and ribosomal protein S6 (rS6). nih.govtandfonline.com This inhibitory action disrupts signals that promote cell growth and survival.

The primary metabolic fate of this compound is its conversion to dihydroceramide (B1258172) through N-acylation, a reaction catalyzed by a family of enzymes known as Ceramide Synthases (CerS) . researchgate.netnih.gov There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. researchgate.netnih.gov This enzymatic interaction is a crucial control point in sphingolipid metabolism, determining the specific species of dihydroceramides and, subsequently, ceramides (B1148491) that are produced. The regulation of CerS activity is therefore fundamental to cellular sphingolipid homeostasis.

| Interacting Protein | Type of Interaction | Effect of Interaction |

| Protein Kinase C (PKC) | Inhibition | Modulation of cell proliferation and apoptosis. nih.govtandfonline.comnih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition of phosphorylation | Disruption of cell growth and survival signals. nih.govtandfonline.com |

| Ceramide Synthases (CerS) | Substrate | N-acylation of this compound to form dihydroceramides. researchgate.netnih.gov |

Cross-talk with other Lipid Classes (e.g., Glycerophospholipids, Cholesterol)

A significant interplay exists between the metabolism of sphingolipids, initiated by this compound, and cholesterol . Cholesterol is known to have a higher affinity for sphingomyelin (B164518), a downstream product of this compound metabolism, compared to glycerophospholipids like phosphatidylcholine. nih.gov This preferential interaction can lead to the formation of specialized membrane microdomains, often referred to as lipid rafts, which are enriched in sphingolipids and cholesterol. These domains are critical platforms for signal transduction and protein trafficking.

Furthermore, the balance between different species of sphingolipids, which originates from the acylation of this compound, influences the lipid environment. For example, studies in mice with a deletion of the CerS2 gene, responsible for synthesizing very-long-chain dihydroceramides, revealed a compensatory increase in long-chain ceramides derived from this compound. nih.govmdpi.com This shift in the acyl chain length of ceramides can alter membrane properties and impact cellular processes. This compensatory mechanism highlights the intricate regulatory network that maintains lipid homeostasis.

While direct interactions between this compound and glycerophospholipids are not extensively characterized, the metabolic pathways are interconnected. Both lipid classes share common precursors and compete for enzymes involved in their synthesis and modification.

Modulation of Protein Folding and Unfolded Protein Response

The endoplasmic reticulum (ER) is the primary site for both sphingolipid biosynthesis and protein folding. There is a growing body of evidence indicating a close relationship between sphingolipid metabolism, including the role of this compound, and the unfolded protein response (UPR). The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the ER.

ER stress and the subsequent activation of the UPR can stimulate the de novo synthesis of sphingolipids, leading to an increase in ceramides. nih.govnih.gov This suggests that under conditions of protein folding stress, the cell may modulate its sphingolipid profile as part of the adaptive response. The accumulation of certain fatty acids, which are substrates along with sphinganine for ceramide synthesis, has been shown to induce ER stress. nih.gov

Conversely, alterations in sphingolipid metabolism can trigger the UPR. elifesciences.org An imbalance in the levels of different sphingolipid species can disrupt ER homeostasis and activate the UPR signaling pathways. While a direct role for this compound in modulating the folding of specific proteins has not been fully elucidated, its position as a key precursor in sphingolipid synthesis places it at the crossroads of protein and lipid homeostasis within the ER.

| Condition | Interplay with this compound Metabolism | Consequence |

| ER Stress / UPR Activation | Can stimulate de novo sphingolipid synthesis. nih.govnih.gov | Increased production of ceramides. |

| Altered Sphingolipid Levels | Can induce the UPR. elifesciences.org | Activation of cellular stress response pathways. |

Influence on Autophagy Processes

This compound and its derivatives have emerged as significant modulators of autophagy, a catabolic process involving the degradation of cellular components via lysosomes.

The synthetic L-threo isomer of sphinganine, safingol, is a potent inducer of autophagy in various cancer cell lines. nih.govtandfonline.comnih.govscilit.comaacrjournals.org The mechanism underlying this induction involves the inhibition of two key signaling pathways that normally suppress autophagy: the PKC and the PI3K/Akt/mTOR pathways. nih.govtandfonline.com By inhibiting these pathways, safingol effectively removes the brakes on the autophagic machinery, leading to the formation of autophagosomes and subsequent degradation of cellular contents. Notably, this induction of autophagy by safingol appears to be independent of its conversion to ceramide. aacrjournals.org

Another related sphingoid base, 3-ketosphinganine, the immediate precursor to this compound, also induces autophagy. nih.govpuce.edu.ec The effects of 3-ketosphinganine are believed to be mediated by its metabolic conversion to sphinganine, sphinganine-1-phosphate, and dihydroceramides. nih.gov This indicates that the flux through the de novo sphingolipid synthesis pathway can directly impact the regulation of autophagy.

The role of autophagy in response to safingol treatment can be complex. In some contexts, autophagy appears to act as a cell survival mechanism to repair cellular damage. nih.gov

Interactions with Non-Coding RNAs (e.g., microRNAs)

The regulation of sphingolipid metabolism, which begins with the synthesis of this compound, is subject to control by non-coding RNAs, particularly microRNAs (miRNAs). These small RNA molecules can post-transcriptionally regulate gene expression, often by binding to the messenger RNA (mRNA) of target genes and inhibiting their translation or promoting their degradation.

While direct binding of a specific miRNA to the mRNA of an enzyme that produces this compound has not been prominently reported, miRNAs have been shown to regulate downstream enzymes in the sphingolipid metabolic pathway. For instance, sphingosine (B13886) kinase 1 (SK1), the enzyme that phosphorylates sphingosine (a metabolite derived from sphinganine) to produce the signaling molecule sphingosine-1-phosphate (S1P), is a target of several miRNAs. nih.govfrontiersin.org By regulating the levels of SK1, miRNAs can indirectly influence the balance of sphingolipid metabolites.

There is also evidence for a reciprocal regulation, where sphingolipid signaling pathways can influence the expression of non-coding RNAs. frontiersin.orgnih.govresearchgate.net This creates a complex regulatory network where sphingolipids and non-coding RNAs mutually control each other's functions, impacting a wide range of cellular processes. The precise interactions between this compound metabolism and specific non-coding RNAs are an active area of research.

Emerging Research Areas and Future Directions

Elucidation of Novel Biological Functions of Hexadecasphinganine

While traditionally viewed as a precursor to ceramides (B1148491) and other complex sphingolipids, recent studies suggest that this compound itself possesses intrinsic biological activities. One of the most significant emerging roles is its potential as a signaling molecule in cancer biology. Research has indicated that extracellular sphinganine (B43673), including the C16 variant, accumulates in the microenvironment of cancer cells under drug-induced stress and may act as a pro-apoptotic signal. waocp.org Specifically, molecular docking studies have projected the c-Src kinase as an inhibitory target of sphinganine, suggesting a direct role in modulating cancer cell signaling pathways that are crucial for proliferation and survival. waocp.org

Future research will likely focus on identifying other direct protein targets of this compound to unravel its full spectrum of biological functions. The development of sophisticated chemical probes is making it possible to map the protein interactomes of sphingolipids, which will be instrumental in discovering previously unknown roles of this compound in various cellular processes beyond cancer, such as inflammation, neurodegeneration, and metabolic diseases.

Identification of Undiscovered Metabolic Enzymes and Pathways

The metabolic pathways of sphingolipids are complex and interconnected, and it is likely that not all enzymes and pathways involving this compound have been discovered. The existence of metabolic routes that are not yet characterized is suggested by the diverse range of sphingolipid structures found in nature. The discovery of novel enzymes and metabolic pathways is a key area of future research. nih.govnih.govresearchgate.netbioplasticsnews.comresearchgate.net

Genome-guided and structure-guided approaches are powerful strategies for identifying new enzymes. nih.govnih.gov By analyzing genome neighborhoods and using computational docking of metabolites to protein structures, researchers can predict the function of uncharacterized enzymes that may be involved in this compound metabolism. Furthermore, the application of advanced analytical techniques like high-resolution mass spectrometry in combination with metabolic labeling can help trace the fate of this compound and identify novel, low-abundant metabolites, hinting at the existence of undiscovered pathways.

Advanced Mechanistic Studies on this compound-Mediated Signaling

Understanding the precise mechanisms by which this compound exerts its signaling functions is a critical area of ongoing research. The finding that sphinganine may inhibit c-Src kinase provides a starting point for more detailed mechanistic investigations. waocp.org Future studies will need to validate this interaction in cellular and in vivo models and elucidate the downstream consequences of this inhibition.

Moreover, the balance between different sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. For instance, the interplay between C16-ceramide (a downstream metabolite of this compound) and sphingosine-1-phosphate plays a significant role in regulating apoptosis in hepatocytes. nih.gov Advanced research will aim to understand how the levels of this compound itself are regulated and how it contributes to this rheostat to influence cellular decisions on survival, proliferation, and death. The development of trifunctional sphinganine probes, which allow for photo-crosslinking and enrichment of interacting proteins, represents a significant technological leap that will facilitate these advanced mechanistic studies. biorxiv.org

Development of In Vitro and In Vivo Models for this compound Research

To fully understand the biological roles of this compound, robust and relevant research models are essential. A variety of in vitro models, including primary human preadipocytes and various cancer cell lines like HCT-116, are currently being used to study the effects of sphingolipids. waocp.orgsigmaaldrich.com These models are invaluable for dissecting molecular mechanisms in a controlled environment. Future developments will likely involve the use of more complex 3D cell culture systems and organoids to better mimic the in vivo environment.

In vivo models are crucial for understanding the physiological and pathological roles of this compound in a whole organism. While animal models have been instrumental in studying metabolic diseases and cancer, specific models to investigate the distinct functions of this compound are still in development. nih.govnih.gov The creation of genetically modified animal models with altered expression of enzymes involved in this compound metabolism will be a key step forward. These models will allow researchers to study the systemic effects of this compound dysregulation and its contribution to disease.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of the roles of this compound requires the integration of data from multiple "omics" platforms, including lipidomics, proteomics, transcriptomics, and metabolomics. longdom.orgnih.govresearchgate.netmdpi.com Lipidomics allows for the detailed profiling and quantification of this compound and its various metabolites, providing a snapshot of the lipid landscape within a cell or tissue. longdom.orgresearchgate.net

Proteomic analyses of cells treated with this compound or its analogs can identify changes in protein expression and post-translational modifications, revealing the cellular pathways that are affected. nii.ac.jpresearchgate.netnih.govplos.orgyoutube.com By integrating these datasets, researchers can build comprehensive models of the molecular networks regulated by this compound. This systems-level approach will be critical for identifying key regulatory nodes and understanding how perturbations in this compound metabolism contribute to complex diseases.

Targeting this compound Metabolism for Research Tool Development

The development of chemical tools to investigate and manipulate sphingolipid metabolism is a rapidly advancing field. sigmaaldrich.comresearchgate.netchimia.chnih.govnih.gov These tools are essential for dissecting the specific functions of individual sphingolipids like this compound. A prime example is the creation of trifunctional sphinganine probes that contain a photo-crosslinker, a bio-orthogonal handle for enrichment, and a fluorescent reporter. biorxiv.org These probes allow for the identification of direct protein binding partners of sphinganine in living cells, providing invaluable insights into its mechanism of action.

Future research will focus on developing more specific and versatile chemical probes for this compound. This includes the design of inhibitors for enzymes that specifically metabolize C16 sphinganine, as well as the creation of caged versions of this compound that can be activated with light for precise spatiotemporal control of its signaling functions. Such tools will not only advance our fundamental understanding of this compound biology but may also serve as prototypes for the development of novel therapeutic agents that target sphingolipid metabolism.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of hexadecasphinganine, and how do they influence its biological interactions?

- This compound (C₁₆H₃₅NO₂) is a sphingoid base with two defined stereocenters, contributing to its chiral properties . Its hydrophobicity (logP = 4.3) and low water solubility dictate its localization in lipid bilayers and interactions with membranes. The (2S,3R) stereochemistry enables specific binding to enzymes like serine palmitoyltransferase, critical for sphingolipid metabolism . Researchers should prioritize structural characterization via NMR or X-ray crystallography to confirm stereochemical purity, especially when synthesizing novel derivatives .

Q. What methodologies are recommended for detecting and quantifying this compound in biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity in resolving low-abundance lipids. However, this compound’s hydrophobicity necessitates optimized extraction protocols (e.g., Bligh-Dyer with chloroform/methanol) to minimize losses . Internal standards (e.g., deuterated C16-sphinganine) and multiple reaction monitoring (MRM) transitions enhance quantification accuracy . For plasma studies, consider matrix effects and validate recovery rates across sample types .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s role in apoptosis and cancer therapeutics?

- Studies on hexadecylphosphocholine (HePC)-induced apoptosis highlight caspase-3/7 activation, cytochrome c release, and Bax mitochondrial translocation as key endpoints . Use CRISPR-edited cell lines (e.g., Bax/Bak knockouts) to isolate this compound-specific effects. Combine lipidomics with transcriptomics to map downstream pathways (e.g., ceramide synthase regulation). Ensure reproducibility by detailing experimental conditions (e.g., serum-free media to avoid lipid interference) in supplementary materials .

Q. How do contradictory findings about this compound’s role in chronic gastritis (CG) and gastric cancer (GC) inform future metabolomic studies?

- In CG vs. GC cohorts, this compound was identified as a differential metabolite with high diagnostic potential (AUC > 0.85) but showed variable expression across stages . To resolve discrepancies, employ longitudinal sampling and stratify patients by lipid profiles (e.g., HDL-C, Apo-A1 levels). Integrate multi-omics data (e.g., lipidomics + genomics) to distinguish causative roles from bystander effects. Validate findings in independent cohorts using platforms like MetaboLights .

Q. What strategies address challenges in synthesizing this compound derivatives for biomedical applications?